1-(4-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
1-(4-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, an isopropyl group, and a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4-fluorophenylhydrazine with isopropyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazolone ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions at the fluorophenyl group can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Derivatives with different functional groups at the fluorophenyl position.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be compared to other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound has a similar fluorophenyl group but differs in its core structure.
Indole derivatives: These compounds share structural similarities and have been studied for their biological activities.
Uniqueness: The presence of the pyrazolone ring and the isopropyl group in this compound distinguishes it from other similar compounds, contributing to its unique chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMDQMJAXZADTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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